Hexacarbonilo de tungsteno

Descripción general

Descripción

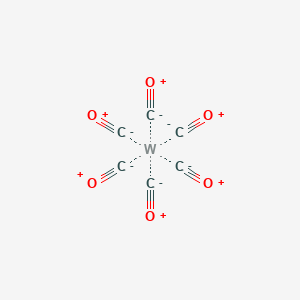

Hexacarbonyltungsten, also known as Tungsten carbonyl, is an organometallic compound with the chemical formula W(CO)₆ . It is used as a precursor to a Fischer carbene complex, which is used in Hiyama cross-coupling reactions .

Synthesis Analysis

Hexacarbonyltungsten is generally prepared by “reductive carbonylation”, which involves the reduction of a metal halide under an atmosphere of carbon monoxide . The most cost-effective routes for the synthesis of group 6 hexacarbonyls are based on the reduction of the metal chlorides with magnesium, zinc, or aluminum powders under CO pressures .Molecular Structure Analysis

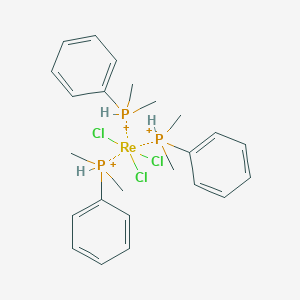

Hexacarbonyltungsten adopts an octahedral geometry consisting of six rod-like CO ligands radiating from the central W atom . The chemical formula is W(CO)₆ and the Hill Formula is C₆O₆W .Chemical Reactions Analysis

All reactions of Hexacarbonyltungsten commence with displacement of some CO ligands in W(CO)₆ . It behaves similarly to Mo(CO)₆ but tends to form compounds that are kinetically more robust . It has been used to desulfurize organosulfur compounds and as a precursor to catalysts for alkene metathesis .Physical And Chemical Properties Analysis

Hexacarbonyltungsten is a colorless solid with a molar mass of 351.90 g/mol . It has a density of 2.65 g/cm³ at 20 °C . It decomposes at 150 °C and has a vapor pressure of 1.2 mmHg at 67 °C .Aplicaciones Científicas De Investigación

Síntesis de Nanopartículas de Tungsteno

El hexacarbonilo de tungsteno se utiliza en la síntesis de nanopartículas de tungsteno (W-NPs) con tamaños promedio que varían entre 30 y 80 nm . El proceso involucra la descomposición termolítica del this compound en presencia de una mezcla de surfactantes, ácido oleico y oleilamina .

Aplicaciones a Alta Temperatura

El tungsteno, derivado del this compound, juega un papel fundamental en muchas aplicaciones de alta temperatura. Estas van desde filamentos en bombillas, cátodos en lámparas de alta potencia, hasta boquillas de cohetes en naves espaciales .

Campo Microelectrónico

El tungsteno es un excelente material para su uso en tapones de contacto y líneas de bits en el campo microelectrónico debido a su mayor función de trabajo y compatibilidad con dispositivos de semiconductores de óxido metálico complementario basados en Si .

Producción de Polvo de Tungsteno Metálico

La fabricación de polvo de tungsteno metálico es un paso crítico en la producción de aleaciones de tungsteno. Los nanopolvos de tungsteno prometen producir materiales muy duros, fuertes y resistentes al desgaste a través de la ruta de prensado-sinterización .

Técnica de Deposición Inducida por Haz de Electrones

El carbonilo de tungsteno se utiliza ampliamente en la técnica de deposición inducida por haz de electrones. Se vaporiza y descompone fácilmente mediante el haz de electrones, proporcionando una fuente conveniente de átomos de tungsteno .

Desulfuración de Compuestos Organosulfurados

El this compound se utiliza para desulfurar compuestos organosulfurados .

Precursor al Complejo de Carbino de Fischer

El this compound se utiliza como precursor de un complejo de carbino de Fischer, que se utiliza en las reacciones de acoplamiento cruzado de Hiyama .

Catalizador para la Metátesis de Alquenos

El this compound se ha utilizado como precursor de catalizadores para la metátesis de alquenos

Safety and Hazards

Mecanismo De Acción

Target of Action

It is widely used in electron beam-induced deposition techniques, suggesting that its targets could be various surfaces where tungsten deposition is desired .

Mode of Action

Hexacarbonyltungsten interacts with its targets through a process called "reductive carbonylation" . This involves the reduction of a metal halide under an atmosphere of carbon monoxide . The compound is easily vaporized and decomposed by the electron beam, providing a convenient source of tungsten atoms .

Biochemical Pathways

Its use in electron beam-induced deposition suggests that it may play a role in the formation of tungsten-based structures .

Pharmacokinetics

Given its volatility and air stability, it can be inferred that the compound may have unique pharmacokinetic properties .

Result of Action

The primary result of Hexacarbonyltungsten’s action is the deposition of tungsten atoms on a target surface . This is achieved through the compound’s volatility and its ability to be easily decomposed by an electron beam .

Action Environment

The action of Hexacarbonyltungsten is influenced by environmental factors such as temperature and pressure . The compound is relatively air-stable and is sparingly soluble in nonpolar organic solvents . Its reactivity commences with the displacement of some CO ligands in W(CO)₆ .

Propiedades

IUPAC Name |

carbon monoxide;tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CO.W/c6*1-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNHWXHRAUXLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6O6W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895051 | |

| Record name | Hexacarbonyltungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14040-11-0 | |

| Record name | Tungsten hexacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14040-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacarbonyltungsten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014040110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten hexacarbonyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tungsten carbonyl (W(CO)6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacarbonyltungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacarbonyltungsten | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)